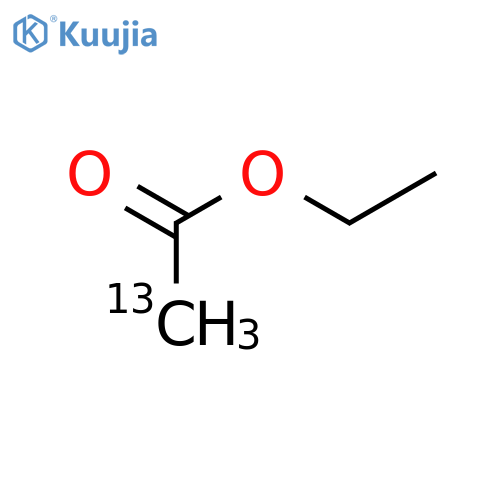Cas no 58735-82-3 (Ethyl Acetate-!3C)

Ethyl Acetate-!3C structure
商品名:Ethyl Acetate-!3C
CAS番号:58735-82-3
MF:C4H8O2
メガワット:89.0977764129639
CID:948960
Ethyl Acetate-!3C 化学的及び物理的性質
名前と識別子
-
- Ethylacetate(2-13C)
- [2-13C]acetic acid ethyl ester
- [2-13C]-ethyl acetate
- 279390_ALDRICH
- C-2 13C-labeled ethyl acetate
- ethyl [2-13C]acetate
- ethyl < 2-13C> acetate
- ethyl 2-13C-acetate
- Ethyl acetate-2-13C
- I14-52507
- Ethyl Acetate-!3C
-
- インチ: 1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2+1
- InChIKey: XEKOWRVHYACXOJ-VQEHIDDOSA-N
- ほほえんだ: O(C([13C]([H])([H])[H])=O)C([H])([H])C([H])([H])[H]
計算された属性
- 同位体原子数: 1
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 49.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 26.3
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 0.902 g/mL at 25 °C
- ゆうかいてん: -84 °C(lit.)
- ふってん: 76-77 °C(lit.)
- フラッシュポイント: 26 °F
- 屈折率: n20/D 1.372(lit.)
- ようかいせい: 使用できません
- じょうきあつ: 73 mm Hg ( 20 °C)
Ethyl Acetate-!3C セキュリティ情報
- 危険物輸送番号:UN 1173 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-36-66-67
- セキュリティの説明: 16-26-33
-
危険物標識:


- 爆発限界値(explosive limit):11.4%
- リスク用語:11-36-66-67
Ethyl Acetate-!3C 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E939185-2.5mg |
Ethyl Acetate-!3C |
58735-82-3 | 2.5mg |
$133.00 | 2023-05-18 | ||
| A2B Chem LLC | AG70699-1g |
ETHYL ACETATE (2-13C) |
58735-82-3 | 99%13C | 1g |
$1038.00 | 2024-04-19 | |
| TRC | E939185-10mg |
Ethyl Acetate-!3C |
58735-82-3 | 10mg |
$471.00 | 2023-05-18 | ||
| TRC | E939185-25mg |
Ethyl Acetate-!3C |
58735-82-3 | 25mg |
$ 1200.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 279390-1G |
Ethyl Acetate-!3C |
58735-82-3 | 1g |
¥4644.1 | 2023-12-09 |
Ethyl Acetate-!3C 関連文献
-
H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
58735-82-3 (Ethyl Acetate-!3C) 関連製品
- 16649-49-3(Acetic-2,2,2-d3 acid,1,1'-anhydride)
- 117121-81-0(Ethyl acetate-d8)
- 111-21-7(Triethylene glycol diacetate)
- 628-68-2(Diethylene Glycol Diacetate)
- 112-15-2(Ethyl Carbitol Acetate)
- 3424-59-7(Acetic-1-13C acid,ethyl ester (8CI,9CI))
- 8006-54-0(Lanolin)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
